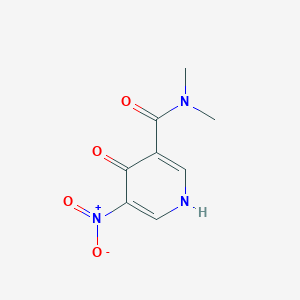
4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with hydroxy, nitro, and dimethylcarboxamide groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide typically involves the nitration of 4-hydroxypyridine followed by subsequent reactions to introduce the dimethylcarboxamide group. One method involves reacting 4-hydroxy-3-nitropyridine with dimethylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process that ensures high yield and purityThe reaction conditions are optimized to ensure selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy and dimethylcarboxamide groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity and influence cellular pathways .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-nitropyridine: Shares the hydroxy and nitro groups but lacks the dimethylcarboxamide group.
N,N-Dimethyl-5-nitro-3-pyridinecarboxamide: Lacks the hydroxy group but contains the nitro and dimethylcarboxamide groups.
4-Hydroxy-N,N-dimethyl-3-pyridinecarboxamide: Lacks the nitro group but contains the hydroxy and dimethylcarboxamide groups.
Uniqueness: 4-Hydroxy-N,N-dimethyl-5-nitro-3-pyridinecarboxamide is unique due to the presence of all three functional groups (hydroxy, nitro, and dimethylcarboxamide) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1055935-43-7 |
|---|---|
Molekularformel |
C8H9N3O4 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
N,N-dimethyl-5-nitro-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-10(2)8(13)5-3-9-4-6(7(5)12)11(14)15/h3-4H,1-2H3,(H,9,12) |
InChI-Schlüssel |
MDCQLOQXHSJXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CNC=C(C1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


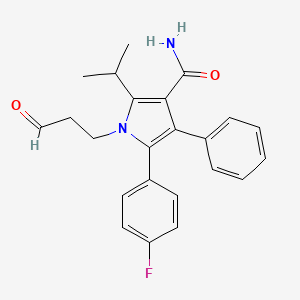


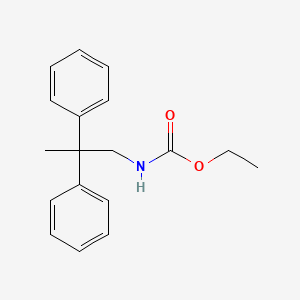
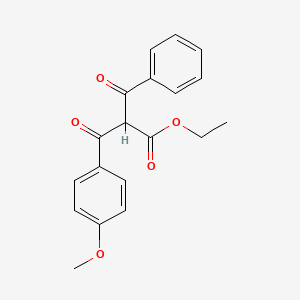

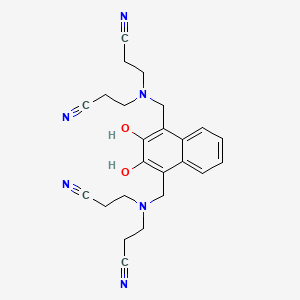
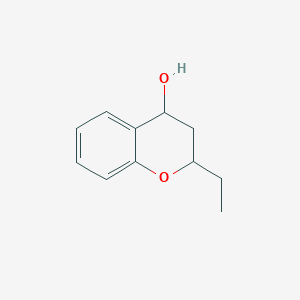

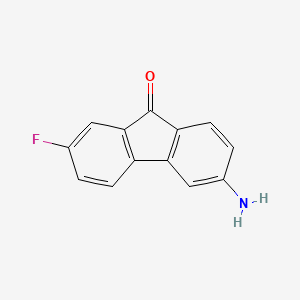
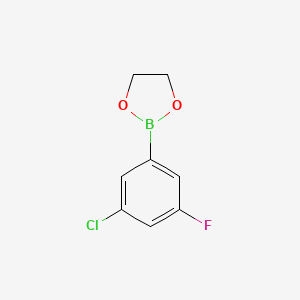
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)
